molecular formula C9H10ClN3O B1470163 2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride CAS No. 2098098-66-7

2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride

Cat. No. B1470163
CAS RN: 2098098-66-7
M. Wt: 211.65 g/mol
InChI Key: GCBLSCZWLFBWRS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride, or 2-ANH, is a compound that has recently been gaining attention for its potential applications in scientific research. It is a novel compound with a unique structure that has been found to have a variety of biochemical, physiological, and pharmacological effects. This article will provide an overview of 2-ANH, including the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Reactivity

Azetidin-3-yloxy nicotinonitrile hydrochloride, as a derivative of azetidine, has notable applications in chemical synthesis and reactivity. Azetidines, including azetidin-3-yloxy nicotinonitrile hydrochloride, are known for their stability and reactivity, making them useful in various chemical transformations. These compounds undergo reactions with electrophiles and nucleophiles, leading to a range of useful products such as amides, alkenes, and amines. The ring-opening of azetidines is a critical reaction that allows the formation of cyclic products like piperidines, pyrrolidines, and pyrroles. Additionally, azetidines serve as precursors for synthesizing other heterocyclic compounds, demonstrating their versatility in chemical synthesis (Singh, D’hooghe, & Kimpe, 2008).

Antimycobacterial Applications

Compounds containing the nicotinonitrile moiety have been synthesized and tested for their antimycobacterial activities. A study on the synthesis of benzonitrile/nicotinonitrile-based s-triazines, developed through efficient palladium-catalyzed C-C Suzuki coupling, showcased their potential as antimycobacterial agents against Mycobacterium tuberculosis. This research signifies the role of nicotinonitrile compounds in developing new therapeutic agents against tuberculosis (Patel, Chikhalia, & Kumari, 2014).

Photophysical and Chemosensing Applications

Nicotinonitrile derivatives have also been explored for their photophysical properties. A study reported the synthesis of nicotinonitrile derivatives with strong blue-green fluorescence emission, making them promising candidates for applications in material science and as environmentally sensitive fluorophores. The research highlights the substantial emission spectra of these compounds, underscoring their potential in various scientific applications (Hussein, El Guesmi, & Ahmed, 2019).

Antibacterial and Antifungal Properties

Azetidin-3-yloxy nicotinonitrile hydrochloride derivatives have been studied for their potential antibacterial and antifungal properties. The synthesis of Schiff bases and azetidinones of 1-naphthol, and their subsequent testing against various bacterial and fungal strains, demonstrates the significant biological activity of these compounds. This research contributes to the understanding of the antimicrobial potential of azetidin-3-yloxy nicotinonitrile hydrochloride derivatives (Kumar, Kumar, & Sati, 2012).

Mechanism of Action

The mechanism of action for ‘2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride’ is not specified in the search results. It’s mentioned that this compound has diverse applications in scientific research, including drug discovery, which suggests it may interact with biological systems in a specific way.

Safety and Hazards

The safety data sheet for a similar compound, ‘2-(azetidin-3-ylidene)acetonitrile (hydrochloride)’, provides some general safety measures that might also apply to ‘2-(Azetidin-3-yloxy)nicotinonitrile hydrochloride’. These include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

2-(azetidin-3-yloxy)pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c10-4-7-2-1-3-12-9(7)13-8-5-11-6-8;/h1-3,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBLSCZWLFBWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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